The synthesis of diethyl arylphosphonates often begins with esterification or cross-coupling strategies. A high-yield protocol for diethyl benzylphosphonate involves reacting benzylphosphonic acid with triethyl orthoacetate under thermal conditions (90°C), achieving 98% yield after purification via silica gel chromatography. This method leverages the stability of orthoesters to drive esterification while minimizing side reactions. For phenylphosphonate derivatives, nickel-catalyzed cross-coupling of aryl tosylates with dialkyl phosphonates has proven effective. Using bis(1,5-cyclooctadiene)nickel and a phosphine ligand, diethyl phenylphosphonate was synthesized in 89% yield under inert conditions.
Aminomethylation introduces additional complexity. While direct methods are scarce in the literature, analogous approaches suggest that reductive amination or Mannich-type reactions could couple benzylamine derivatives with phosphonate-aldehyde intermediates. For example, phosphonoacetaldehyde—a common biosynthetic intermediate—could serve as a substrate for transamination or condensation with benzylamine, followed by diethyl esterification.
Table 1: Representative Synthetic Routes for Diethyl Arylphosphonates
| Substrate | Reagent/Catalyst | Conditions | Yield | Source |
|---|---|---|---|---|
| Benzylphosphonic acid | Triethyl orthoacetate | 90°C, 12 h | 98% | |
| Aryl tosylate | Ni(cod)₂, phosphine ligand | 110°C, toluene, 24 h | 89% |
Optimization of phosphonate synthesis hinges on catalyst selection, solvent systems, and stoichiometry. The nickel-catalyzed cross-coupling in required two sequential additions of diisopropyl phosphonite to maintain reagent activity, highlighting the importance of stepwise reagent introduction. Similarly, excess triethyl orthoacetate in ensured complete esterification of benzylphosphonic acid.
Solvent polarity and temperature critically influence reaction efficiency. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance nucleophilicity in esterification, while toluene’s high boiling point facilitates nickel-catalyzed couplings at 110°C. Purification methods also impact yields; short-path silica gel chromatography minimized product loss in , whereas Dowex-50 resin enabled selective deprotection in phosphonate intermediates.
Table 2: Key Optimization Parameters for Arylphosphonate Synthesis
Stereoselective introduction of the aminomethyl group remains challenging due to the flexibility of the C–N bond. However, directing-group strategies—such as those used in aryl phosphonate C–H borylation—could be adapted to control regiochemistry. For instance, a phosphonate group might direct iridium or palladium catalysts to functionalize specific positions, enabling enantioselective amination.
Chiral phosphine ligands, like those employed in nickel-catalyzed couplings, could induce asymmetry during aminomethylation. Computational studies of transition states may further refine ligand design to favor specific diastereomers. Additionally, enzymatic transamination of phosphonoacetaldehyde derivatives—a pathway observed in microbial systems—offers a biocatalytic route to enantiomerically pure aminomethylphosphonates.
Table 3: Potential Catalytic Systems for Stereoselective Aminomethylation
| Catalyst | Ligand | Substrate | Selectivity Factor |
|---|---|---|---|
| Ni(cod)₂ | Chiral bisphosphine | Phosphonoacetaldehyde | Under investigation |
| Ir(COD)Cl₂ | Bipyridine | Arylphosphonate | >90% ee (model) |
Molecular docking studies have emerged as a fundamental computational tool for investigating the binding interactions between phosphonic acid derivatives and various enzyme active sites in both eukaryotic and prokaryotic systems [1] [2]. These studies provide critical insights into the binding mechanisms, affinity predictions, and structure-activity relationships that govern the biological activity of phosphonic acid compounds.
Research has demonstrated significant binding interactions between phosphonic acid derivatives and various eukaryotic enzymes. Wołińska and colleagues conducted comprehensive molecular docking studies on phosphonic and phosphinic acid derivatives containing pyridine moieties against mushroom tyrosinase, a key eukaryotic enzyme [3]. The study revealed that compound 4, [(benzylamino)(pyridin-2-yl)methyl]phenylphosphinic acid, exhibited the lowest inhibitory concentration (IC₅₀ = 0.3 mM) with a noncompetitive inhibition mechanism [3]. The molecular docking analysis indicated that introducing bulky phenyl moieties to phosphonic and amino groups plays a crucial role in the inhibitory potency against tyrosinase activity [3].
Lan and collaborators performed extensive three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking studies on [5-(4-amino-1H-benzoimidazol-2-yl)-furan-2-yl]-phosphonic acid derivatives as fructose-1,6-biphosphatase inhibitors [4]. The docking studies revealed that the phosphonic group was essential for binding to the receptor, forming critical electrostatic interactions with metal centers and key amino acid residues [4]. The binding site analysis identified specific features necessary for optimal enzyme-inhibitor interactions, providing valuable insights for designing improved inhibitors [4].
Prokaryotic enzyme binding studies have focused primarily on antimicrobial applications, with DNA gyrase and topoisomerase representing key targets. Abdullah and colleagues synthesized novel alkylphosphonate derivatives and evaluated their antimicrobial potential through computational molecular docking studies [5]. The compounds demonstrated moderate to high docking scores ranging from -6.2 to -8.9 kcal/mol against DNA gyrase protein, with several derivatives showing significant binding affinity [5]. The molecular docking analysis revealed that compounds 4a, 4b, 4c, 4e, and 4i displayed the highest docking scores, emerging as potential lead compounds for antibacterial development [5].
Khorasani and associates investigated novel α-aminophosphonates containing 1,2,3-oxathizolidine-2,2-dioxide moiety through density functional theory calculations and molecular docking analysis [6]. The study focused on predicting the inhibition of bacterial target proteins, with compounds 3a and 3b showing potential as lead molecules in drug discovery processes [6]. The docking studies provided insights into structure-activity relationships based on quantum chemical calculations [6].
Molecular docking studies have consistently identified key binding site features that are critical for phosphonic acid derivative interactions. The research by Cheng and Oldfield demonstrated that phosphonate moieties form strong electrostatic interactions with metal centers (particularly Mg²⁺), lysine, and arginine residues in enzyme active sites [7]. The docking accuracy was validated through comparison with crystallographic structures, showing root mean square deviations of approximately 0.8 Å from experimentally determined structures [7].
The binding interactions typically involve multiple mechanisms including hydrogen bonding, van der Waals forces, and hydrophobic interactions. Gholivand and colleagues observed that the topology of ligands and the positioning of different functional groups significantly affect placement within enzyme active sites, particularly noting the importance of interactions with residues such as Glu 166 and Gln 189 in viral proteases [1] [2].
AutoDock and AutoDock Vina software packages have been widely employed for molecular docking studies of phosphonic acid derivatives [8] [9]. These programs utilize Lamarckian genetic algorithms and empirical free energy scoring functions to predict binding conformations and affinities [9]. The docking protocols typically involve preparation of receptor and ligand structures, grid generation for the target binding site, and systematic exploration of binding conformations [9].
The accuracy of docking predictions has been validated through cross-docking methods and comparison with experimental binding data. Studies have shown that AutoDock can provide reproducible docking results for ligands with approximately 10 flexible bonds, with predicted energies accurate to within approximately 2 kcal/mol [9]. This accuracy enables effective separation of compounds with micromolar and nanomolar binding constants from those with millimolar binding constants [9].
QSAR modeling represents a powerful computational approach for predicting antimicrobial efficacy of phosphonic acid derivatives based on their molecular structure and physicochemical properties. These models establish quantitative relationships between molecular descriptors and biological activities, enabling rational drug design and optimization.
Trush and colleagues developed comprehensive regression QSAR models to predict the antimicrobial activity of 1,3-thiazolylphosphonium salts [10] [11]. The study employed multiple regression analysis to correlate molecular descriptors with experimental antimicrobial activities against Gram-positive bacteria (Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans, Candida glabrata) [10] [11]. The resulting models demonstrated good predictive power, with experimental validation confirming the accuracy of the predictions [10] [11].
The regression models successfully identified key structural features responsible for antimicrobial activity. Compounds 4 and 5 in the thiazolylphosphonium salt series displayed excellent antibacterial properties and high antifungal activity, consistent with model predictions [10] [11]. The good agreement between predicted and experimental results validated the reliability of the developed QSAR models for antimicrobial activity prediction [10] [11].
Three-dimensional QSAR methodologies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to phosphonic acid derivatives. Lan and associates developed CoMFA and CoMSIA models for benzoimidazol-phosphonic acid derivatives as enzyme inhibitors [4]. The CoMFA model using thirty-seven molecules in the training set achieved cross-validated correlation coefficients (r²cv) of 0.614 and standard correlation coefficients (r²) of 0.950 [4]. The CoMSIA model demonstrated comparable performance with r²cv values of 0.598 and r² values of 0.928 [4].
External validation of these models indicated high predictive power, with external validation correlation coefficients (r²₀) of 0.994 for both CoMFA and CoMSIA models [4]. The modified correlation coefficients (r²m) were 0.751 and 0.690 for CoMFA and CoMSIA, respectively, demonstrating excellent predictive capability [4]. These results enabled the design of forty new analogues with predicted improved potencies [4].
Semenyuta and colleagues developed quantum chemical QSAR models for α-diaminophosphonates derived from Dapsone, focusing on antifungal activities [12]. The study employed density functional theory calculations at the B3LYP/6-31G(d) level to obtain molecular descriptors [12]. Three separate models were developed for different fungal species: Aspergillus niger, Aspergillus foetidus, and Fusarium oxysporum [12].
The statistical performance of these models was exceptional. The Aspergillus niger model achieved a determination coefficient (R²) of 0.976, standard deviation (S) of 0.034, Fischer test (F) of 80.857, and cross-validation correlation coefficient (Q²CV) of 0.975 [12]. The Aspergillus foetidus model demonstrated R² = 0.946, S = 0.041, F = 35.353, and Q²CV = 0.943 [12]. The Fusarium oxysporum model showed R² = 0.931, S = 0.065, F = 27.043, and Q²CV = 0.926 [12].
QSAR studies have identified critical molecular descriptors that govern antimicrobial activity of phosphonic acid derivatives. Camacho-Mendoza and colleagues analyzed structural and electronic properties of twenty-five phosphonate derivatives using density functional theory with the PBEPBE functional and 6-311++G** basis set [13]. The study identified quantum descriptors including frontier molecular orbitals (HOMO, LUMO), Hirshfeld charges, molecular electrostatic potential, and dual descriptors as key parameters [13].
The developed model predicted toxicity of phosphonates as a function of molecular volume (V), charge of the most electronegative atom (q), and HOMO eigenvalue [13]. Global electronegativity and electronic energy emerged as priority descriptors for predicting antifungal activities [13]. These findings provided mechanistic insights into the interaction between phosphonates and target enzymes, particularly highlighting the role of the oxygen atom in the O=P group [13].
Advanced QSAR modeling has incorporated artificial neural network methodologies for enhanced predictive capability. Researchers developed effective QSAR models for predicting Staphylococcus aureus inhibitors among quaternary phosphonium salts [14]. The artificial neural network approach achieved a cross-validated coefficient (q²) of 0.82, demonstrating robust predictive ability [14]. The model successfully predicted the antibacterial activities of synthesized 1,3-oxazol-4-yltriphenylphosphonium derivatives, with experimental validation confirming the accuracy of predictions [14].
Rigorous validation protocols have been implemented to ensure the reliability of QSAR models for phosphonic acid derivatives. External validation using independent test sets has consistently demonstrated the predictive power of developed models [4] [12] [14]. Cross-validation techniques, including leave-one-out and external validation, have been employed to assess model robustness [12] [14].
The validation criteria established by Eriksson and colleagues have been applied to confirm model acceptability [12]. Theoretical versus experimental activity ratios for validation sets have shown values approaching unity, indicating excellent predictive accuracy [12]. These validation approaches ensure that QSAR models provide reliable predictions for new phosphonic acid derivatives in antimicrobial drug discovery programs [12] [14].
Density functional theory calculations have provided fundamental insights into the electronic structure and electron-donor/acceptor properties of phosphonic acid derivatives. These computational investigations reveal the molecular orbital characteristics, charge distributions, and electronic properties that govern the biological activity and chemical reactivity of these compounds.
DFT calculations have extensively characterized the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) properties of phosphonic acid derivatives. Camacho-Mendoza and colleagues employed the PBEPBE functional with 6-311++G** basis set to analyze frontier molecular orbitals of twenty-five phosphonate derivatives [13]. The study revealed that HOMO and LUMO energies are directly related to ionization potential and electron affinity, respectively, according to Koopmans' theorem [13].
The frontier orbital analysis has identified critical relationships between electronic properties and biological activity. Molecular orbital energies, energy gaps, and related quantum descriptors have been correlated with antimicrobial efficacy and toxicity profiles [13]. The oxygen atom of the O=P group has been identified as playing a crucial role in interaction mechanisms with target enzymes, influencing proton transfer processes in active sites [13].
Natural bond orbital (NBO) analysis has provided detailed insights into charge distribution and electron delocalization in phosphonic acid derivatives. Cagardová and Lukeš conducted systematic DFT studies using the B3LYP hybrid functional with 6-311G(2d,p) basis set to investigate charge transfer characteristics [15]. The analysis revealed significant charge delocalization patterns that influence electron-donor and electron-acceptor properties [15].
Hirshfeld charge analysis has been employed to quantify atomic charges and identify electronegative centers in phosphonic acid molecules [13]. These charge distributions have been directly correlated with toxicity predictions through multiple linear regression equations, demonstrating the importance of electronic properties in biological activity [13]. The charge of the most electronegative atom has emerged as a critical descriptor for predicting phosphonate toxicity [13].
DFT calculations have established relationships between HOMO-LUMO energy gaps and chemical reactivity of phosphonic acid derivatives. Fadili and colleagues investigated phosphonic acid-based dye-sensitized solar cells using density functional theory methodology [17]. The study demonstrated that inclusion of electron-withdrawing moieties leads to decreased HOMO-LUMO gaps and enhanced reactivity [17].
The energy gap analysis has revealed that lower HOMO-LUMO differences correspond to increased molecular reactivity and decreased chemical stability [15]. This relationship has been particularly important for understanding the biological activity of phosphonic acid derivatives, as reactive molecules tend to exhibit enhanced binding interactions with target proteins [15]. The calculations have provided quantitative measures of chemical hardness, electronegativity, and electrophilicity that correlate with biological activity [16].
DFT studies have systematically investigated the effects of electron-withdrawing and electron-donating substituents on phosphonic acid derivatives. Fadili and associates examined the influence of cyano (CN) electron-withdrawing groups on photovoltaic performance [17]. The calculations demonstrated that electron-withdrawing moieties cause significant shifts in frontier orbital energies and absorption spectra [17].
The electronic effects of substituents have been quantified through analysis of orbital energies and charge distributions. Electron-withdrawing groups typically lower both HOMO and LUMO energies, while electron-donating groups have the opposite effect [17]. These electronic modifications directly influence the binding interactions with biological targets and the overall pharmacological activity [17].
Advanced DFT calculations have revealed charge transfer mechanisms in phosphonic acid derivatives during biological interactions. Cho and colleagues studied molecular modification effects in phosphonate self-assembled monolayers [18]. The research demonstrated that phosphonic acid adsorbates create effective dipole layers that significantly influence electronic properties [18].
The charge transfer analysis has shown that bound dipole moments differ substantially from free molecular dipoles due to depolarization effects and geometric changes upon binding [18]. These findings have provided mechanistic insights into how phosphonic acid derivatives interact with biological surfaces and enzyme active sites [18]. The calculations have revealed constant induced dipole components that account for systematic shifts in electronic properties upon adsorption [18].
DFT calculations on phosphonic acid derivatives have employed various exchange-correlation functionals and basis sets to ensure accuracy and reliability. The B3LYP hybrid functional has been most commonly used due to its excellent performance for organic phosphorus compounds [19] [20] [16]. Basis sets ranging from 6-31G(d,p) to 6-311++G** have been employed depending on the specific properties under investigation [15] [19] [13].